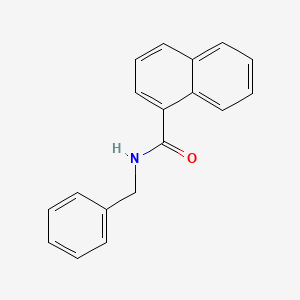

N-benzylnaphthalene-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

27466-85-9 |

|---|---|

Molecular Formula |

C18H15NO |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

N-benzylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C18H15NO/c20-18(19-13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H,19,20) |

InChI Key |

BLJPNWILUJTDPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N Benzylnaphthalene 1 Carboxamide Derivatives

Elucidation of Core Scaffold Contributions to Biological Activity

In studies comparing different carboxamide scaffolds, the naphthalene-1-carboxamide core has demonstrated distinct advantages. For instance, in the context of antimycobacterial agents, naphthalene-1-carboxanilides have shown significantly higher activity compared to their naphthalene-2-carboxanilide counterparts. This suggests that the orientation of the carboxamide group at the 1-position of the naphthalene (B1677914) ring is critical for optimal interaction with the mycobacterial target. While a direct comparison with a benzyl (B1604629) group instead of an aniline (B41778) is not available, this highlights the importance of the specific arrangement of the core scaffold.

Influence of N-Benzyl Moiety Modifications on Activity

Modifications to the N-benzyl moiety have been a primary focus of SAR studies, as this part of the molecule often extends into solvent-exposed regions of a binding pocket or interacts with specific sub-pockets. The substitution pattern on the benzyl ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

In a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which feature an N-benzyl group, the introduction of substituents on the benzyl ring had a pronounced effect on their inhibitory activity against monoamine oxidases (MAOs). For example, a para-fluoro substituent on the benzyl ring resulted in the highest inhibitory activity against MAO-A. nih.gov This indicates that the electronic properties and size of the substituent at the para position are key determinants of activity.

Similarly, in the development of bleaching herbicides based on an N-benzyl-6-methylpicolinamide scaffold, it was found that introducing electron-withdrawing groups at the 3- or 4-positions of the benzyl ring significantly enhanced herbicidal activity. nih.gov This suggests that for this particular biological target, a reduction in electron density on the benzyl ring is favorable for activity.

Furthermore, studies on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides as antimicrotubule agents revealed that meta-phenoxy substitution on the N-1-benzyl group is important for antiproliferative activity. nih.govresearchgate.net This highlights that both the electronic nature and the steric bulk of the substituent, as well as its position on the benzyl ring, are critical for potent biological activity.

The following table summarizes the effect of N-benzyl moiety modifications on the biological activity of related carboxamide derivatives.

| Scaffold | Substituent on Benzyl Ring | Biological Activity | Key Finding |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | para-Fluoro | MAO-A Inhibition | Highest inhibitory activity observed. nih.gov |

| N-benzyl-6-methylpicolinamide | 3- or 4-Electron-withdrawing groups | Herbicidal Activity | Significantly enhanced activity. nih.gov |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | meta-Phenoxy | Antiproliferative Activity | Important for potent activity. nih.govresearchgate.net |

Impact of Naphthalene Ring Substitutions on Pharmacological Profiles

Substitution on the naphthalene ring provides another avenue to modulate the pharmacological profile of N-benzylnaphthalene-1-carboxamide derivatives. The position, number, and nature of these substituents can influence the molecule's interaction with its target, as well as its physicochemical properties such as lipophilicity and solubility.

In a study of ring-substituted naphthalene-1-carboxanilides, the position of substituents on the aniline ring (a proxy for the benzyl ring in the target compound) was found to be crucial for antimycobacterial activity. Meta-substituted derivatives generally demonstrated higher activity, which was attributed to the planarity of the structure. researchgate.net For instance, N-(3-methoxyphenyl)naphthalene-1-carboxamide and N-(3-methylphenyl)naphthalene-1-carboxamide showed potent activity against Mycobacterium avium subsp. paratuberculosis. mdpi.com

The electronic nature of the substituents on the aniline ring also played a significant role. The most active compound in a series tested for photosynthetic electron transport (PET) inhibition was N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, which has a strong electron-withdrawing group at the para position. researchgate.netmdpi.com

The following table presents the antimycobacterial activity of selected ring-substituted naphthalene-1-carboxanilides.

| Compound | Substituent on Aniline Ring | MIC against M. avium subsp. paratuberculosis (µmol/L) |

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 2-Methoxy | 54 researchgate.net |

| N-(3-Methoxyphenyl)naphthalene-1-carboxamide | 3-Methoxy | >30 researchgate.net |

| N-(3-Methylphenyl)naphthalene-1-carboxamide | 3-Methyl | >30 researchgate.net |

| N-(4-Methylphenyl)naphthalene-1-carboxamide | 4-Methyl | >30 researchgate.net |

| N-(3-Fluorophenyl)naphthalene-1-carboxamide | 3-Fluoro | >30 researchgate.net |

| N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide | 4-Trifluoromethyl | Not reported for antimycobacterial activity |

It is important to note that while these findings are from naphthalene-1-carboxanilides, they provide valuable insights into how substitutions on the aromatic ring attached to the carboxamide nitrogen can influence activity, which is directly applicable to the N-benzyl moiety of this compound.

Analysis of Linker and Functional Group Effects on Target Engagement

The carboxamide linker in this compound is not merely a spacer but an active participant in target engagement. Its ability to form hydrogen bonds is a critical determinant of binding affinity. Beyond the core carboxamide, the introduction of other linkers or functional groups can further refine the interaction with a biological target.

Studies on benzyl ammonium (B1175870) carbamates (BACs) as linkers in antibody-drug conjugates highlight the importance of linker chemistry in targeted therapies. These linkers are designed to be stable in circulation but to cleave and release a payload upon reaching the target. researchgate.net While not directly part of the this compound scaffold, this research underscores the potential for incorporating cleavable linkers or modifying the core structure to achieve targeted delivery or prodrug strategies.

The introduction of polar functional groups can lead to improved structural diversity while maintaining potent inhibitory and favorable cellular activities. nih.gov For instance, in a series of Keap1-Nrf2 protein-protein interaction inhibitors, the modification of a linker with an acetate group resulted in one of the most potent inhibitors. nih.gov This suggests that the incorporation of small, polar functional groups can enhance target engagement through additional hydrogen bonding or electrostatic interactions.

Computational models, such as LINKER, are being developed to predict the interactions between ligand functional groups and protein residues. arxiv.org These tools can aid in the rational design of derivatives by identifying which functional groups are most likely to engage with key residues in a target's binding site, thus guiding synthetic efforts toward compounds with improved potency and selectivity. arxiv.org

Molecular Docking Investigations of N Benzylnaphthalene 1 Carboxamide and Analogues

Computational Protocols for Ligand-Target Interaction Modeling

The successful application of molecular docking for studying N-benzylnaphthalene-1-carboxamide and its analogues relies on well-defined computational protocols. These protocols typically involve several key steps, starting with the preparation of both the ligand and the target protein structures.

Initially, the three-dimensional structures of this compound and its analogues are generated and optimized to their lowest energy conformation. This is often achieved using quantum mechanical methods or molecular mechanics force fields. The target protein's crystal structure is typically obtained from a repository like the Protein Data Bank (PDB). In the absence of a crystal structure, homology modeling can be employed to generate a reliable model. nih.gov

The docking process itself is performed using specialized software. A commonly used program for such studies is Glide, which employs a series of hierarchical filters to explore possible binding poses of the ligand within the receptor's active site. nih.gov The scoring functions within these programs, such as the Glide score and E-model score, are crucial for ranking the different binding poses and estimating the binding affinity. nih.gov These functions take into account various energetic contributions to predict the most favorable binding mode.

Analysis of Binding Modes, Conformations, and Intermolecular Interactions

A thorough analysis of the docked poses of this compound and its analogues reveals the specific molecular interactions that govern their binding to a target protein. These interactions are fundamental to understanding the compound's biological activity and for guiding further optimization. The primary forces at play include hydrogen bonding, hydrophobic interactions, and electrostatic and van der Waals forces. nih.govnih.gov

Table 1: Illustrative Hydrogen Bond Interactions of this compound Analogues

| Compound Analogue | Interacting Residue | Hydrogen Bond Distance (Å) |

| Analogue A | TYR 250 (OH) | 1.9 |

| Analogue B | SER 180 (OG) | 2.1 |

| Analogue C | GLN 120 (NE2) | 2.3 |

| Analogue D | ASP 118 (OD1) | 1.8 |

This table presents hypothetical data based on typical hydrogen bond distances observed in protein-ligand complexes.

The naphthalene (B1677914) and benzyl (B1604629) rings of this compound are predominantly hydrophobic and contribute significantly to binding through interactions with nonpolar residues in the target's binding pocket. nih.gov These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface leads to an increase in entropy and a more stable complex. nih.gov The extent and nature of these hydrophobic contacts are crucial for the potency of the compound.

Electrostatic interactions involve the attraction or repulsion between charged or polar groups on the ligand and the protein. The electron-rich aromatic rings of this compound can participate in π-π stacking or π-cation interactions with complementary aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. Van der Waals forces, though individually weak, are numerous and collectively contribute significantly to the binding energy, arising from temporary fluctuations in electron density. nih.gov

Prediction of Binding Affinities and Energetics

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as the binding free energy (ΔG) or an inhibitory constant (Ki). Scoring functions within docking programs provide an estimate of this affinity, often in the form of a docking score (e.g., in kcal/mol). nih.gov Lower docking scores generally indicate a more favorable binding interaction.

For instance, in studies of similar carboxamide derivatives, docking scores have been correlated with experimentally determined inhibitory concentrations (IC50) to validate the computational model. nih.gov The binding energy is a composite of the various intermolecular interactions, with hydrophobic and hydrogen bonding interactions often being the most significant contributors. nih.gov Advanced methods, such as the Linear Interaction Energy (LIE) analysis, can be employed to dissect the energetic contributions of different interaction types. nih.gov

Table 2: Predicted Binding Affinities and Energetics for this compound Analogues

| Compound Analogue | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Analogue A | -9.5 | 50 | TYR 250, PHE 300 |

| Analogue B | -8.7 | 150 | SER 180, LEU 290 |

| Analogue C | -9.1 | 90 | GLN 120, TRP 80 |

| Analogue D | -9.8 | 30 | ASP 118, PHE 300 |

This table contains hypothetical data to illustrate the typical output of molecular docking studies.

Target Specificity and Selectivity Prediction through Docking

Molecular docking can also be instrumental in predicting the specificity and selectivity of a compound for a particular target over other related proteins. nih.gov By performing docking studies of this compound and its analogues against a panel of different protein targets, it is possible to identify which targets they are most likely to bind to.

Selectivity is often achieved when a ligand forms specific interactions with residues that are unique to the intended target's binding site. Conversely, a lack of selectivity can arise if the compound binds to conserved residues present in the binding sites of multiple proteins. nih.gov Challenges in accurately predicting selectivity can arise from the flexibility of the target protein and the limitations of scoring functions. nih.gov However, when successful, these predictions can help in designing more specific drugs with fewer off-target effects.

No Publicly Available Data on the Enzyme Inhibition Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings on the enzyme inhibition mechanisms of the chemical compound this compound were identified. Consequently, the generation of an article detailing its competitive, non-competitive, uncompetitive, or irreversible enzyme inhibition kinetics is not possible at this time.

While the compound this compound, also known as N-benzyl-1-naphthamide, is documented in chemical catalogs, there is a lack of published studies investigating its effects on specific enzymes. Scientific inquiry into the biological activity of novel compounds is a progressive field, and it appears that the inhibitory profile of this particular molecule has not yet been characterized or disclosed in publicly accessible research.

For context, the study of enzyme inhibition involves detailed kinetic experiments to determine how a compound interacts with an enzyme. These studies measure parameters such as the inhibition constant (K_i) and the 50% inhibitory concentration (IC₅₀) to classify the type of inhibition. For instance, research on structurally related carboxamide derivatives has shown a range of biological activities, including the inhibition of enzymes like cholinesterases and monoamine oxidase. However, these findings are specific to the studied analogs and cannot be extrapolated to this compound without direct experimental evidence.

The creation of a scientifically accurate article as outlined in the request, covering various reversible and irreversible inhibition mechanisms, necessitates the availability of such specific data. Without primary research on this compound, any discussion of its enzyme inhibition profile would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article cannot be provided:

Enzyme Inhibition Mechanisms of N Benzylnaphthalene 1 Carboxamide Derivatives

Irreversible Enzyme Inhibition Mechanisms

Active Site-Directed Irreversible Inhibition

Further research and publication in peer-reviewed journals would be required to elucidate the potential enzyme-inhibiting properties of N-benzylnaphthalene-1-carboxamide.

Identification and Characterization of Specific Enzyme Targets (e.g., Monoamine Oxidases, Cholinesterases, COX Enzymes, NSD2)

Scientific investigations have identified Monoamine Oxidases (MAOs) and Cholinesterases (ChEs) as primary targets for this compound derivatives. In contrast, there is a notable absence of research on the inhibitory effects of these compounds on Cyclooxygenase (COX) enzymes and the histone methyltransferase NSD2.

Monoamine Oxidases (MAO-A and MAO-B)

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which incorporate the N-benzylcarboxamide moiety, have been synthesized and evaluated for their inhibitory potential against both MAO-A and MAO-B. nih.govresearchgate.net Several of these compounds demonstrated significant inhibitory activity. For instance, compounds 2i , 2p , 2t , and 2v from one study were effective inhibitors of both MAO-A and MAO-B. nih.govresearchgate.net Notably, compounds 2d and 2j exhibited selective inhibition of MAO-A, with IC50 values of 1.38 µM and 2.48 µM, respectively. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 (µM) |

| 2d | MAO-A | 1.38 |

| 2j | MAO-A | 2.48 |

This table presents the half-maximal inhibitory concentration (IC50) values of selected (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives against Monoamine Oxidase A (MAO-A).

Furthermore, novel 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides have been identified as highly potent dual inhibitors of both MAO-A and MAO-B, with IC50 values in the low micro-molar range. nih.gov The most potent MAO-A inhibitor from this series was 9i (4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] nih.govresearchgate.netthiazine-3-carbohydrazide 1,1-dioxide) with an IC50 of 0.11 µM. nih.gov

Cholinesterases (AChE and BChE)

The same series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was also screened against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govresearchgate.net While none of the compounds showed inhibitory activity against AChE, twelve of them were found to inhibit BChE. nih.govresearchgate.net

In a separate study, novel N-benzylpiperidine carboxamide derivatives were designed as potential cholinesterase inhibitors. nih.gov The two most active compounds, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) , displayed in vitro IC50 values of 0.41 µM and 5.94 µM against AChE, respectively. nih.gov

Another investigation led to the discovery of a naphthalene-containing N-(1-benzylpiperidine) benzamide, compound 7b , as a potent dual inhibitor of both AChE and BChE, with IC50 values of 0.176 µM and 0.47 µM, respectively. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| 28 | AChE | 0.41 |

| 20 | AChE | 5.94 |

| 7b | AChE | 0.176 |

| 7b | BChE | 0.47 |

This table displays the half-maximal inhibitory concentration (IC50) values of selected N-benzylcarboxamide derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

COX Enzymes and NSD2

Currently, there is no available scientific literature or research data to suggest that this compound or its close derivatives act as inhibitors of Cyclooxygenase (COX) enzymes or the nuclear receptor-binding SET domain protein 2 (NSD2).

Molecular Basis of Enzyme Inactivation and Modulation

The inhibitory actions of this compound derivatives are rooted in their specific molecular interactions with the active sites of their target enzymes. Molecular docking and kinetic studies have provided valuable insights into these mechanisms.

Monoamine Oxidase Inhibition

Molecular docking studies on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have revealed key interactions with amino acid residues within the active sites of MAO-A and MAO-B. nih.govresearchgate.net These interactions are fundamental to the observed inhibitory activity.

Enzyme kinetics studies on 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides demonstrated that the most potent compounds inhibit both MAO-A and MAO-B in a competitive manner. nih.gov This indicates that these inhibitors likely bind to the same active site as the natural substrates of the enzymes.

Cholinesterase Inhibition

For the dual AChE and BChE inhibitor 7b , a naphthalene-containing N-(1-benzylpiperidine) benzamide, kinetic studies revealed a non-competitive mode of inhibition for AChE with a Ki value of 0.21 µM, and a mixed-fashion inhibition for BChE with a Ki of 0.15 µM. nih.gov This suggests that 7b binds to a site on the AChE enzyme that is different from the substrate-binding site, while for BChE, it may bind to both the active site and an allosteric site. nih.gov

Molecular docking and dynamics simulations of N-benzylpiperidine carboxamide derivatives have further elucidated their binding modes. nih.gov For instance, the binding of compound 20 has been shown to have a close correlation with that of the well-known cholinesterase inhibitor, donepezil. nih.gov

| Compound | Target Enzyme | Inhibition Type | Ki (µM) |

| 7b | AChE | Non-competitive | 0.21 |

| 7b | BChE | Mixed | 0.15 |

This table summarizes the kinetic parameters of compound 7b, a naphthalene-containing N-(1-benzylpiperidine) benzamide, against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), showing the type of inhibition and the inhibition constant (Ki).

In Vitro Biological Target Engagement of N Benzylnaphthalene 1 Carboxamide Scaffolds

Identification of Molecular Targets within Biological Systems

Research into structurally related naphthalene (B1677914) carboxamide derivatives has identified several potential molecular targets. These findings suggest that the N-benzylnaphthalene-1-carboxamide scaffold may interact with a range of proteins involved in different biological processes.

One area of investigation for related compounds has been in antimicrobial research . A series of ring-substituted naphthalene-1-carboxanilides were screened for their in vitro activity against Mycobacterium avium subsp. paratuberculosis. Several of these compounds demonstrated significant antimycobacterial effects, suggesting potential interactions with essential mycobacterial enzymes or cellular structures. nih.govnih.gov

Another identified target for naphthalene-based compounds is the papain-like protease (PLpro) of SARS-CoV . Naphthalene-based inhibitors have been identified as potent, competitive inhibitors that bind within the active site of this viral enzyme, which is crucial for viral replication. nih.gov This suggests that the naphthalene moiety can serve as a scaffold for designing inhibitors of viral proteases.

In the context of cancer research , derivatives of naphthalene have been explored as inhibitors of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1) . Structure-based design led to the development of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors. acs.org While the linker is a sulfonamide in this case, the naphthalene core plays a key role in binding to the target protein. Replacement of the sulfonamide with a carboxamide in one analog resulted in a significant decrease in binding affinity, highlighting the importance of the linker in orienting the molecule within the binding pocket. acs.org

Furthermore, the broader class of N-benzyl substituted carboxamides has been evaluated against various targets. For instance, N-benzylpyrazine-2-carboxamides have shown antimycobacterial and antifungal activities. nih.gov (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as multi-target inhibitors of monoamine oxidase (MAO)-A and -B , as well as butyrylcholinesterase (BChE) . nih.gov Additionally, N-benzylbenzamides have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) . acs.org

A patent for naphthalene carboxamide derivatives has also claimed their activity as inhibitors of protein kinases and histone deacetylases (HDACs) , suggesting a potential role in cancer and inflammatory diseases. google.com

The following table summarizes the identified molecular targets for various this compound-related scaffolds.

| Scaffold/Compound Class | Identified Molecular Target(s) | Therapeutic Area |

| Ring-substituted naphthalene-1-carboxanilides | Mycobacterial targets | Infectious Disease |

| Naphthalene-based inhibitors | SARS-CoV Papain-like Protease (PLpro) | Virology |

| 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Myeloid cell leukemia 1 (Mcl-1) | Oncology |

| N-benzylpyrazine-2-carboxamides | Fungal and Mycobacterial targets | Infectious Disease |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Monoamine Oxidase (MAO)-A & -B, Butyrylcholinesterase (BChE) | Neurodegenerative Disorders |

| N-benzylbenzamides | Soluble Epoxide Hydrolase (sEH), Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Metabolic Disease |

| Naphthalene carboxamide derivatives | Protein Kinases, Histone Deacetylases (HDACs) | Oncology, Inflammation |

Investigation of Functional Consequences of Target Binding or Modulation

The binding of this compound-related scaffolds to their respective molecular targets leads to a variety of functional consequences, which have been characterized through in vitro assays.

For the ring-substituted naphthalene-1-carboxanilides with antimycobacterial activity, the functional consequence is the inhibition of mycobacterial growth . This was quantified by determining the minimum inhibitory concentration (MIC) against Mycobacterium avium subsp. paratuberculosis. nih.govnih.gov

In the case of naphthalene-based inhibitors of SARS-CoV PLpro, binding to the active site results in the inhibition of the enzyme's proteolytic activity . nih.gov This is a critical function for viral replication, and its inhibition can halt the viral life cycle.

The interaction of naphthalene-based sulfonamides with Mcl-1 leads to the disruption of the Mcl-1/Bim protein-protein interaction , which is a key event in the intrinsic apoptotic pathway. acs.org This disruption can sensitize cancer cells to apoptosis. The functional consequence of Mcl-1 inhibition by these compounds was measured by their binding affinity (Ki). acs.org

For the (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, their binding to MAO-A, MAO-B, and BChE results in the inhibition of the catalytic activity of these enzymes . nih.gov The inhibitory activity was quantified by determining the IC50 values. nih.gov

N-benzylbenzamides that act as dual modulators of sEH and PPARγ exhibit inhibition of sEH activity and activation of PPARγ . acs.org The functional outcome is a potential therapeutic effect in metabolic diseases.

The following table presents a summary of the in vitro functional consequences of target engagement for various related scaffolds.

| Scaffold/Compound Class | Molecular Target | Functional Consequence | In Vitro Assay |

| Ring-substituted naphthalene-1-carboxanilides | Mycobacterial targets | Inhibition of bacterial growth | Minimum Inhibitory Concentration (MIC) |

| Naphthalene-based inhibitors | SARS-CoV PLpro | Inhibition of protease activity | IC50 determination |

| 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Mcl-1 | Disruption of protein-protein interaction | Binding affinity (Ki) |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | MAO-A, MAO-B, BChE | Inhibition of enzyme activity | IC50 determination |

| N-benzylbenzamides | sEH, PPARγ | Enzyme inhibition and receptor activation | IC50 and EC50 determination |

Exploration of Cellular Pathways Influenced by Compound Activity

The modulation of specific molecular targets by this compound-related scaffolds can influence broader cellular pathways, leading to observable effects on cellular function and viability.

The inhibition of Mcl-1 by naphthalene-based sulfonamides directly impacts the intrinsic apoptotic pathway . By preventing Mcl-1 from sequestering pro-apoptotic proteins like Bim, these compounds can trigger a cascade of events leading to programmed cell death in cancer cells. acs.org

Naphthalene-based thiosemicarbazone derivatives have been shown to induce apoptosis in LNCaP human prostate cancer cells. nih.gov Flow cytometric analysis confirmed the apoptotic effect of these compounds. nih.gov This suggests an influence on the cellular machinery that controls apoptosis.

Ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been found to inhibit the proliferation of human monocytic leukemia (THP-1) and breast cancer (MCF-7) cells. mdpi.com This antiproliferative effect is likely due to the induction of mitochondria-mediated apoptosis . mdpi.com

The inhibition of SARS-CoV PLpro by naphthalene-based compounds not only disrupts viral polyprotein processing but also has the potential to interfere with the virus's ability to evade the host's innate immune response. PLpro is known to strip ubiquitin and ISG15 from host-cell proteins, and its inhibition could help maintain the antiviral interferon pathway . nih.gov

The inhibition of protein kinases and histone deacetylases by naphthalene carboxamide derivatives, as suggested by patent literature, would have wide-ranging effects on cellular signaling pathways that control gene expression, cell cycle progression, and cell death . google.com

The following table outlines the cellular pathways influenced by the activity of related compound classes.

| Scaffold/Compound Class | Influenced Cellular Pathway(s) | Observed Cellular Effect |

| 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Intrinsic Apoptosis Pathway | Sensitization to apoptosis |

| Naphthalene-based thiosemicarbazone derivatives | Apoptosis | Induction of apoptosis in cancer cells |

| Ring-substituted 1-hydroxynaphthalene-2-carboxanilides | Cell Proliferation, Mitochondria-mediated Apoptosis | Inhibition of cancer cell growth |

| Naphthalene-based inhibitors | Viral Replication, Innate Immune Evasion | Inhibition of viral activity |

| Naphthalene carboxamide derivatives | Gene Expression, Cell Cycle Control | Potential anti-cancer and anti-inflammatory effects |

Computational Chemistry Applications for N Benzylnaphthalene 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed insights into electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For a molecule like N-benzylnaphthalene-1-carboxamide, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), are used to determine its most stable three-dimensional geometry (ground state). nih.gov

These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, DFT can precisely calculate the C=O and C-N bond lengths of the carboxamide group and the rotational angles between the naphthalene (B1677914) and benzyl (B1604629) ring systems. This structural information is foundational for understanding the molecule's physical and chemical properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Molecular Structure using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~ 1.25 Å |

| Bond Length | C-N (amide) | ~ 1.36 Å |

| Bond Angle | O=C-N | ~ 122° |

| Dihedral Angle | C(naphthyl)-C-N-C(benzyl) | Variable, defines conformation |

Note: These are typical values for similar functional groups; specific values for this compound would require a dedicated DFT calculation.

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) are foundational ab initio techniques used to approximate the electronic structure of a system. samipubco.com While often less accurate than modern DFT for many applications, they are systematically improvable and serve as a starting point for more complex, high-accuracy calculations. For this compound, ab initio methods can be used to compute its electronic wavefunction, from which properties like total energy, dipole moment, and electrostatic potential can be derived.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.gov

The HOMO energy is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

The LUMO energy indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may be distributed across the carboxamide and benzyl portions. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | -½ (ELUMO + EHOMO) | Measures the power of an atom or group to attract electrons. mdpi.com |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

Furthermore, Fukui functions can be calculated to predict the most probable sites for nucleophilic, electrophilic, and radical attacks within the this compound molecule, offering a region-specific view of reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While quantum chemical calculations describe a static molecular state, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations provide a detailed view of molecular flexibility and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can reveal its conformational landscape. The molecule possesses significant flexibility, particularly rotation around the single bonds connecting the benzyl group and the naphthalene moiety to the central carboxamide linker. Simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

MD is also a key tool for studying binding dynamics. If this compound were to be investigated as a ligand for a protein target, MD simulations could model the process of the ligand entering the protein's active site, identify the key intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the complex, and estimate the stability of the bound state over time.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the synthesis and structure of this compound.

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies corresponding to different molecular motions (e.g., C=O stretch, N-H bend). A computed FT-IR spectrum provides a set of vibrational modes that can be matched to the peaks in an experimental spectrum, aiding in the assignment of complex spectral features. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental results. This comparison is invaluable for assigning specific signals to the correct nuclei within the molecule, confirming its connectivity and structural integrity. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption bands in a UV-Vis spectrum. This analysis helps to understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light, such as π → π* transitions within the aromatic rings. nih.gov

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopy Type | Functional Group / Atom | Predicted Shift/Frequency | Experimental Shift/Frequency |

|---|---|---|---|

| FT-IR | C=O stretch (amide) | ~1680 cm⁻¹ | ~1665 cm⁻¹ |

| FT-IR | N-H stretch (amide) | ~3400 cm⁻¹ | ~3350 cm⁻¹ |

| ¹³C NMR | C=O (amide carbon) | ~165 ppm | ~168 ppm |

| ¹H NMR | N-H (amide proton) | ~8.0 ppm | ~8.2 ppm |

Note: This table illustrates the typical strong correlation between DFT-calculated and experimentally measured values for organic molecules. nih.gov

Derivatization Strategies for N Benzylnaphthalene 1 Carboxamide Analysis and Modification

Analytical Derivatization for Enhanced Detection and Separation (e.g., LC-MS/MS)

The analysis of N-benzylnaphthalene-1-carboxamide in complex biological matrices via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be significantly improved through chemical derivatization. While specific derivatization protocols for this compound are not extensively documented in publicly available literature, established principles for related functional groups can be applied to enhance its analytical performance. The primary goals of such derivatization are to improve ionization efficiency and modulate chromatographic properties.

Electrospray ionization (ESI) is a common technique used in LC-MS, but the ionization efficiency of a molecule can vary greatly depending on its structure and the solvent conditions. nih.gov For a neutral compound like this compound, which possesses a secondary amide linkage, protonation to form [M+H]⁺ ions is the likely ionization pathway in positive ion mode. However, the efficiency of this process can be limited.

Derivatization strategies can introduce a permanently charged or a more readily ionizable group into the molecule. While typically applied to carboxylic acids, the concept of charge reversal derivatization can be adapted. nih.govnih.gov For instance, if a derivative of this compound were created to contain a carboxylic acid group, it could then be reacted with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) to introduce a fixed positive charge. nih.govnih.gov This would allow for detection as a cation in the mass spectrometer, which can enhance sensitivity by 10- to 20-fold compared to the detection of underivatized analytes in negative mode. nih.gov

Another approach involves derivatizing the molecule to enhance its proton affinity. Reagents like dansyl chloride, which contains a dimethylamino group, are often used to derivatize phenols and amines. ddtjournal.com The tertiary amine in the dansyl tag is readily protonated, significantly improving the ESI response. While this compound itself lacks a primary or secondary amine for direct dansylation, synthetic modifications to introduce such a group on the benzyl (B1604629) or naphthalene (B1677914) rings could enable this strategy.

The table below outlines potential derivatization reagents and their mechanisms for improving ionization efficiency, which could be hypothetically applied to modified versions of this compound.

| Derivatization Reagent | Target Functional Group | Mechanism of Ionization Enhancement | Potential Application to this compound Scaffold |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic Acid | Introduces a pre-formed pyridinium (B92312) cation (charge reversal). nih.govnih.gov | Applicable if the parent compound is synthetically modified to contain a carboxylic acid moiety. |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | Introduces a highly basic dimethylamino group that is readily protonated. ddtjournal.com | Applicable if the parent compound is modified to include a suitable amine or phenolic hydroxyl group. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary/Secondary Amines | Introduces a quinolinyl group that enhances protonation and provides excellent MS response. acs.org | Could be used on synthetically introduced amine functionalities on the naphthalene or benzyl rings. |

In reversed-phase liquid chromatography (RPLC), the retention of a compound is primarily governed by its hydrophobicity. This compound, with its two aromatic rings, is a relatively nonpolar molecule. However, in complex biological samples, co-eluting matrix components can interfere with its detection. Derivatization can be employed to alter the retention time of the analyte, moving it to a cleaner region of the chromatogram.

For instance, derivatization with a polar reagent would decrease its retention time, while adding a bulky, nonpolar group would increase it. Benzoyl chloride derivatization, which reacts with amines and alcohols, is known to impart hydrophobicity and improve retention on RPLC columns. researchgate.net If this compound were modified to include a hydroxyl or amino group, this strategy could be employed.

Furthermore, derivatization can improve peak shape and resolution. For polar analytes that may exhibit poor retention, derivatization can increase their interaction with the stationary phase, leading to better-retained and more symmetrical peaks. nih.gov For a compound like this compound, derivatization could be used to fine-tune its retention characteristics to achieve optimal separation from structurally similar metabolites or other interfering substances.

Synthetic Derivatization for Targeted Structural Modification and Library Synthesis

Beyond analytical purposes, derivatization is a fundamental tool in medicinal chemistry for exploring the structure-activity relationships (SAR) of a lead compound. By systematically modifying different parts of the this compound scaffold, libraries of new analogs can be synthesized and evaluated for their biological activity.

Research on related naphthalene carboxamides demonstrates common strategies for synthetic derivatization. One approach involves modifying the substituents on the aromatic rings. For example, a library of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides was synthesized to explore their activity as multidrug resistance reversal agents. nih.gov In this case, the derivatization involved varying the substituent on the piperazine (B1678402) ring.

Another example is the synthesis of a series of ring-substituted naphthalene-1-carboxanilides, where different functional groups were introduced onto the aniline (B41778) ring. researchgate.netnih.gov These modifications were shown to influence the lipophilicity and antimycobacterial activity of the compounds. researchgate.netnih.gov

Applying these principles to this compound, a synthetic derivatization program could involve:

Modification of the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the benzyl ring to probe the electronic and steric requirements for biological activity.

Modification of the Naphthalene Ring: Similar to the benzyl ring, the naphthalene core can be substituted to modulate the compound's properties.

Alteration of the Linker: The benzyl group could be replaced with other substituted aryl or alkyl groups to assess the impact of this moiety on the compound's function.

A study on the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides illustrates a "click chemistry" approach to generate a library of compounds. nih.gov This strategy could be adapted to this compound by first introducing an alkyne or azide (B81097) group into the molecule, which can then be reacted with a variety of partners to rapidly generate a diverse library of derivatives.

The table below summarizes potential synthetic derivatization strategies for this compound.

| Derivatization Strategy | Rationale | Example from Related Compounds |

| Substitution on the benzyl ring | Explore electronic and steric effects on activity. | Synthesis of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives with various N-benzyl substituents. nih.gov |

| Substitution on the naphthalene ring | Modulate lipophilicity and target interactions. | Preparation of naphthalene-chalcone hybrids with substitutions on the naphthalene ring. researchgate.net |

| Replacement of the benzyl group | Investigate the importance of the N-substituent for activity. | Synthesis of N-aryl and N-arylcarbamoylamino derivatives of 1,3-diazinane-5-carboxamide. |

| "Click Chemistry" functionalization | Rapid generation of a diverse library of analogs. | Synthesis of triazoles via Cu(I)-catalyzed azide-alkyne cycloaddition of steroidal alkynyl carboxamides. nih.gov |

Charge Reversal Derivatization Techniques

Charge reversal derivatization is a powerful strategy in LC-MS to enhance the sensitivity of detection for acidic compounds by converting them into cationic derivatives. nih.gov This is particularly useful for compounds that naturally ionize in negative mode, as positive mode ESI is often more sensitive.

The core principle involves tagging the analyte with a reagent that contains a permanently positively charged group, such as a quaternary ammonium (B1175870) or pyridinium ion. nih.govnih.gov While this technique is most commonly applied to carboxylic acids, its principles could be extended to this compound if the molecule is first synthetically modified to incorporate a carboxylic acid handle.

For example, if a derivative, "N-(carboxybenzyl)naphthalene-1-carboxamide," were synthesized, it could be subjected to charge reversal derivatization. Reagents like dimethylaminophenacyl bromide (DmPABr) react with carboxylic acids to introduce a tertiary amine, which is readily protonated in the positive ion mode of the mass spectrometer. nih.gov This not only enhances ionization but can also improve chromatographic retention on reversed-phase columns. nih.gov

The primary advantage of this approach is the significant boost in sensitivity. By converting a poorly ionizable or negative-ion mode analyte into a highly stable positive ion, the signal-to-noise ratio can be dramatically improved, allowing for the detection of much lower concentrations of the compound in a sample.

Spectroscopic Characterization Techniques for N Benzylnaphthalene 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N-benzylnaphthalene-1-carboxamide is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) ring, the benzyl (B1604629) group, and the amide N-H proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The seven protons of the naphthalene ring system will appear in the aromatic region, typically between δ 7.4 and 8.2 ppm. Due to the substitution at the C1 position, these protons will show a complex pattern of splitting (multiplets). The proton at the C8 position is expected to be significantly deshielded due to its proximity to the carbonyl group of the amide, a phenomenon known as the peri effect, and may appear at a downfield shift of around 8.1-8.2 ppm. The remaining naphthyl protons will resonate in the range of δ 7.4-7.9 ppm.

The protons of the benzyl group will also be found in specific regions. The five protons of the phenyl ring will typically resonate as a multiplet between δ 7.2 and 7.4 ppm. The two benzylic protons (CH₂) attached to the nitrogen atom will appear as a doublet around δ 4.7 ppm, with the splitting caused by coupling to the adjacent N-H proton. The integration of this signal will correspond to two protons.

The amide proton (N-H) is expected to give a broad singlet or a triplet (due to coupling with the benzylic CH₂ protons) in the region of δ 6.4-6.7 ppm. The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Naphthyl-H | 7.40 - 8.20 | m | 7H |

| Benzyl-H (aromatic) | 7.20 - 7.40 | m | 5H |

| Benzyl-CH₂ | ~4.7 | d | 2H |

Note: Predicted values are based on the analysis of similar compounds such as N-benzylbenzamide and N-(ethylcarbamothioyl)-1-naphthamide. rsc.orgnih.gov The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) of the amide group is the most deshielded carbon and is expected to appear at a downfield chemical shift of approximately δ 168-170 ppm.

The ten carbon atoms of the naphthalene ring will resonate in the aromatic region, typically between δ 124 and 135 ppm. The quaternary carbons, C1 and the two carbons at the ring junction, will have distinct chemical shifts compared to the protonated carbons. The C1 carbon, attached to the amide group, is expected to be around δ 134 ppm.

The six carbons of the benzyl group's phenyl ring will show signals between δ 127 and 138 ppm. The quaternary carbon attached to the methylene (B1212753) group will be found around δ 138 ppm. The benzylic carbon (CH₂) will resonate in the aliphatic region, typically around δ 44 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168 - 170 |

| Naphthyl-C (quaternary) | 130 - 135 |

| Naphthyl-CH | 124 - 129 |

| Benzyl-C (quaternary) | ~138 |

| Benzyl-CH (aromatic) | 127 - 129 |

Note: Predicted values are based on the analysis of similar compounds like N-benzylbenzamide and N,N-Dimethyl-2-naphthamide. rsc.orgrsc.org Experimental verification is necessary for precise assignments.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. rsc.org

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons within the naphthalene and benzyl rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that correlates directly bonded carbon and proton atoms (¹³C-¹H). This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons by their correlations to nearby protons. For instance, the carbonyl carbon would show correlations to the amide proton and the benzylic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close proximity, which can help to confirm the stereochemistry and conformation of the molecule.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands.

The most prominent peak would be the C=O stretching vibration of the amide group (Amide I band), which is expected to appear in the range of 1650-1680 cm⁻¹. The N-H stretching vibration will be observed as a sharp peak around 3300-3350 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1530-1550 cm⁻¹.

The aromatic C-H stretching vibrations of the naphthalene and benzyl rings will appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. The aliphatic C-H stretching of the benzylic CH₂ group will be observed just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3350 |

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: Predicted values are based on the analysis of similar compounds such as N-(ethylcarbamothioyl)-1-naphthamide and N-benzylbenzamide. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₈H₁₅NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (261.32 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the amide bond. Common fragments would include the naphthoyl cation (m/z 155) and the benzylamine (B48309) cation or related fragments. Cleavage of the benzyl C-N bond could lead to the formation of a benzyl cation (m/z 91), which is a very common and stable fragment.

Advanced Spectroscopic Methods

Beyond the standard techniques, advanced spectroscopic methods could provide even more detailed structural information. Techniques like solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing. Furthermore, advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) could be used to further elucidate the fragmentation pathways and confirm the connectivity of the different structural units.

Raman Spectroscopy

No published research detailing the Raman spectrum of this compound could be located. Such a study would typically involve identifying the characteristic vibrational modes of the molecule, including stretching and bending of the amide group, as well as vibrations associated with the naphthalene and benzyl ring systems. A data table of Raman shifts and their corresponding vibrational assignments would be a key component of such research but is currently unavailable.

Fluorescence Spectroscopy

Similarly, there is no available data on the fluorescence properties of this compound. A comprehensive study would report the excitation and emission maxima, quantum yield, and fluorescence lifetime of the compound. The influence of solvent polarity on these properties would also be a critical area of investigation for a molecule with both naphthalene and carboxamide moieties. Without experimental or theoretical data, a meaningful discussion of its fluorescent behavior is not possible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzylnaphthalene-1-carboxamide derivatives, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between naphthalene-1-carboxylic acid derivatives and benzylamine analogs. Key steps include:

- Activation of the carboxylic acid using coupling agents like DCC or EDC .

- Optimization of reaction temperature (e.g., 130–135°C for cyclization) and solvent polarity (e.g., chlorobenzene) to enhance intermediate stability .

- Purification via column chromatography or recrystallization, monitored by TLC/HPLC to ensure >95% purity .

- Critical Parameters : pH control (e.g., pH 8–9 for reduction steps), stoichiometric ratios, and exclusion of moisture to prevent side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

- Methodological Answer :

- NMR : H and C NMR for confirming substitution patterns and amide bond formation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data of this compound analogs across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to minimize discrepancies .

- Purity Verification : Use orthogonal methods (e.g., HPLC coupled with NMR) to rule out impurities affecting bioactivity .

- Structural Confirmation : Single-crystal X-ray diffraction (using SHELX software) to resolve stereochemical ambiguities .

Q. What computational strategies are employed to model the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite to predict binding poses to bacterial enzymes (e.g., DNA gyrase) .

- Molecular Dynamics (MD) Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Use of Hammett constants to correlate electronic effects of substituents with antimicrobial potency .

Q. How do electronic effects of substituents on the benzyl moiety influence the reactivity and biological activity of this compound?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups reduce electron density at the amide carbonyl, decreasing nucleophilic attack susceptibility but enhancing antibacterial activity via improved target binding .

- Electron-Donating Groups (EDGs) : Methoxy groups increase solubility but may reduce metabolic stability due to oxidation .

- Experimental Validation : Competitive inhibition assays (e.g., IC measurements) paired with Hammett plots to quantify structure-activity relationships .

Q. What crystallographic challenges arise in determining the structure of this compound derivatives, and how are they addressed?

- Methodological Answer :

- Disorder in Crystal Lattices : Use of SHELXL for refining split positions and applying restraints to anisotropic displacement parameters .

- Twinning : Integration of HKL-2000 or XDS for data processing, followed by twin refinement in SHELXL .

- Low Resolution : Data collection at synchrotron sources (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.